5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
Description
Fundamental Molecular Structure
5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine exhibits a heterocyclic framework characterized by a five-membered thiadiazole ring containing nitrogen atoms at positions 1 and 3, with a sulfur atom completing the ring system. The compound's molecular architecture incorporates two distinct substituents that significantly influence its chemical behavior and properties. The cyclopropyl group at position 5 introduces considerable ring strain and unique steric effects, while the N-methyl substitution at the 2-amino position modifies the electronic properties and potential hydrogen bonding capabilities compared to the parent 2-amino compound.
The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern, with the cyclopropyl ring directly attached to the thiadiazole system. This structural arrangement creates a rigid molecular framework that influences both the compound's conformational preferences and its potential biological activities. The presence of the methylamino group at position 2 creates an asymmetric substitution pattern that may lead to interesting stereochemical considerations in crystal packing arrangements.
The compound has been assigned multiple Chemical Abstracts Service registry numbers, including 136388-26-6 and 1225737-22-3, indicating potential variations in registration or different synthetic preparations. This molecular architecture places the compound within the broader class of substituted 1,3,4-thiadiazoles, which are known for their diverse chemical reactivity patterns and potential applications in medicinal chemistry research.
Crystallographic Data and Solid-State Structure
While specific crystallographic data for this compound remains limited in the available literature, related thiadiazole compounds provide insights into expected structural features. Crystallographic studies of similar 1,3,4-thiadiazole derivatives have revealed characteristic intermolecular hydrogen bonding patterns, particularly involving the amino nitrogen atoms and the heterocyclic nitrogen centers.
The crystal structure analysis of related cyclopropyl-substituted thiadiazoles indicates that these compounds typically adopt planar or near-planar conformations for the heterocyclic ring system, with the cyclopropyl group oriented to minimize steric interactions. The N-methyl substitution in this compound would be expected to influence the crystal packing through altered hydrogen bonding capabilities compared to primary amine derivatives.
Comparative structural data from related thiadiazole compounds suggests that the cyclopropyl group typically exhibits normal bond lengths and angles, despite the inherent ring strain. The sulfur-nitrogen and carbon-nitrogen bond distances within the thiadiazole ring generally fall within expected ranges for aromatic heterocycles, with some degree of bond length alternation reflecting the electronic structure of the system.
Properties
IUPAC Name |
5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-7-6-9-8-5(10-6)4-2-3-4/h4H,2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHQNQBJBSEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclopropylamine with thiosemicarbazide in the presence of a suitable acid catalyst. The reaction mixture is heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Nucleophilic substitutions with alkyl halides or amines under basic conditions .
Chemistry
In the field of organic chemistry, 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine serves as a valuable building block for synthesizing more complex molecules. Its distinct cyclopropyl group imparts unique reactivity and properties that are advantageous in developing new compounds .
Biological Research
The biological activities of this compound have garnered attention for potential applications:
- Antimicrobial Properties : Studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial activity against various pathogens .
- Anticancer Research : The compound is being investigated for its cytostatic properties, particularly in relation to cancer treatment .
- Lead Compound Development : Its structure may serve as a scaffold for developing new pharmaceuticals targeting infections and inflammatory diseases .
Medicinal Applications
This compound has shown promise in medicinal chemistry:
- Pharmaceutical Precursor : It is utilized in synthesizing drugs aimed at treating infections and inflammatory conditions.
- Potential Drug Development : Ongoing research is evaluating its efficacy as a lead compound in drug discovery programs targeting various diseases .
Industrial Applications
In industrial contexts, this compound finds use in:
- Agrochemicals Production : It serves as an intermediate in synthesizing pesticides and herbicides.
- Dyes and Specialty Chemicals : Its reactivity allows incorporation into formulations for dyes and other chemical products .
Case Studies and Research Findings
Several studies have highlighted the relevance of this compound:
- Antimicrobial Activity Study :
- Cytostatic Properties Investigation :
- Drug Development Programs :
Mechanism of Action
The mechanism by which 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Cyclopropyl vs. Bulky Groups: Cyclopropyl’s small size and high ring strain may favor binding in sterically constrained active sites compared to bulkier groups like indole or quinoline .
- N-Methyl vs.
Physicochemical and ADME Properties
Table 2: Comparative Physicochemical Profiles
Key Observations:
Computational and Structural Insights
- Molecular Docking : In PIM2 kinase inhibitors, the indole moiety of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine forms critical π-π interactions with Phe49 and hydrophobic contacts with Leu44 . The cyclopropyl group in the target compound may mimic these interactions in a more compact geometry.
- 3D-QSAR Models : CoMFA and CoMSIA studies highlight the importance of steric and electrostatic fields at position 3. Cyclopropyl’s electron-donating nature may enhance charge transfer in the thiadiazole ring, improving binding .
Biological Activity
5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by recent research findings.
This compound belongs to the thiadiazole class of compounds, which are known for their varied pharmacological properties. The synthesis typically involves cyclization reactions of hydrazinecarbothioamides followed by characterization through spectroscopic methods such as NMR and mass spectrometry .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate biological processes by binding to enzymes or receptors involved in various signaling pathways. For instance, it has been observed to inhibit caspase enzymes, which play a crucial role in apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties
The compound has shown anticancer activity in vitro against several cancer cell lines. In particular, derivatives of thiadiazole have been reported to inhibit the proliferation of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values indicate that these compounds can effectively reduce cell viability in a dose-dependent manner .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives:
- Caspase Inhibition Study : A study demonstrated that this compound significantly inhibited caspase-3 activity in renal ischemia/reperfusion injury models. This suggests its potential as a protective agent against tissue damage .
- Anticancer Activity : In vitro tests showed that various derivatives of the compound had IC50 values ranging from 10 µM to 30 µM against MCF-7 cells. The presence of substituents like piperazine enhanced the anticancer efficacy compared to the parent compound .
- Antimicrobial Efficacy : A series of experiments indicated that the compound exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 25 µg/mL against certain bacterial strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiadiazole derivatives:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Cyclopropyl group | Antimicrobial, Anticancer | 10 - 30 |
| 5-Ethyl-N-methyl-1,3,4-thiadiazol-2-amine | Ethyl group | Anticancer | 20 - 40 |
| N-Benzyl-5-cyclopropyl-N-methyl-thiadiazole | Benzyl substitution | Antimicrobial | 15 - 35 |
The cyclopropyl group in this compound contributes unique steric and electronic properties that may enhance its reactivity and biological activity compared to other thiadiazole derivatives .
Q & A
Q. What are the common synthetic routes for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Thiadiazole derivatives are typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. For example, cyclopropyl-substituted analogs can be synthesized by reacting cyclopropanecarboxylic acid derivatives with thiosemicarbazide under acidic conditions (e.g., POCl₃ or H₂SO₄) at reflux temperatures (70–90°C for 3–6 hours) . Ultrasound-assisted synthesis has been shown to improve reaction efficiency, reducing reaction time and increasing yields by up to 20% compared to conventional methods . Optimization involves adjusting molar ratios (e.g., 1:1.2 for acid:thiosemicarbazide), solvent choice (DMF or ethanol), and catalyst loading (e.g., 0.1–0.3 mol% Mn(II) salts for regioselective cyclization) .
Q. Which spectroscopic techniques are most effective for characterizing 1,3,4-thiadiazole derivatives, and how are data interpreted?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm the presence of thiadiazole rings via C=N stretching (1550–1600 cm⁻¹) and C-S-C vibrations (690–700 cm⁻¹). N-H stretches (3200–3300 cm⁻¹) validate amine groups .
- ¹H NMR : Aromatic protons appear at δ 7.0–7.5 ppm, while aliphatic cyclopropyl protons resonate as multiplet signals near δ 1.5–2.5 ppm. Methyl groups (N-CH₃) typically show singlets at δ 2.8–3.2 ppm .
- X-ray crystallography : Resolves dihedral angles between thiadiazole and substituent rings (e.g., 18.2°–30.3° for pyridyl analogs) and hydrogen-bonding networks (N–H···N interactions) critical for supramolecular packing .
Advanced Research Questions
Q. How can computational methods like DFT resolve discrepancies in experimental data for thiadiazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies, bond lengths, and electronic properties. For example, DFT-derived C=N bond lengths (1.30–1.32 Å) align with X-ray data (1.29–1.31 Å), validating experimental observations. Discrepancies in NMR chemical shifts can arise from solvent effects (e.g., DMSO vs. gas-phase simulations), which are corrected using the Polarizable Continuum Model (PCM) . Reaction path searches using quantum mechanics (e.g., SCINE) identify transition states and intermediates, explaining unexpected byproducts in cyclization reactions .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiadiazole-based compounds in anticancer research?
- Methodological Answer : SAR studies involve systematic substitution of the thiadiazole core. For instance:
- Electron-withdrawing groups (e.g., -CF₃ at position 5) enhance antiproliferative activity by increasing electrophilicity, as seen in IC₅₀ values against MCF-7 cells (15–25 μM) .
- Cyclopropyl groups improve metabolic stability by reducing oxidative degradation in vivo. Comparative molecular field analysis (CoMFA) quantifies steric and electrostatic contributions to bioactivity .
- Hydrogen-bond donors (e.g., -NH₂ at position 2) enhance binding to kinase targets (e.g., EGFR) via N–H···O interactions, validated by docking scores (ΔG = −8.2 kcal/mol) .
Q. How do intermolecular interactions in crystal structures influence the physicochemical properties of thiadiazole derivatives?
- Methodological Answer : X-ray studies reveal that N–H···N hydrogen bonds form 2D supramolecular networks, increasing melting points (e.g., 147°C for chlorophenyl derivatives vs. 106°C for methoxyphenyl analogs) . Dihedral angles between substituents and the thiadiazole ring (e.g., 30.3° for pyridyl groups) correlate with solubility; planar conformations improve aqueous solubility by 40% compared to twisted analogs . Hirshfeld surface analysis quantifies π-π stacking (6–8% contribution) and van der Waals interactions, guiding co-crystal design for enhanced bioavailability .
Q. What experimental designs are optimal for resolving contradictions in reaction yields across synthetic protocols?
- Methodological Answer : Factorial design (e.g., 2³ full factorial) isolates critical variables. For example:
- Factors : Temperature (70–110°C), catalyst (POCl₃ vs. H₂SO₄), and solvent (DMF vs. ethanol).
- Response : Yield optimization (65–85%) is achieved at 90°C with POCl₃ in DMF, as higher temperatures (>100°C) promote side reactions (e.g., sulfoxide formation) .
Contradictions in yields (e.g., 65% vs. 75% for fluorophenyl vs. methoxyphenyl derivatives) are attributed to steric hindrance and electronic effects, resolved via Hammett plots (ρ = +0.78 for σ⁻ substituents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
